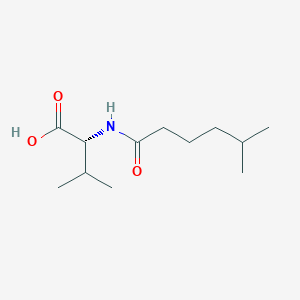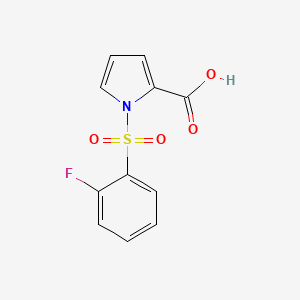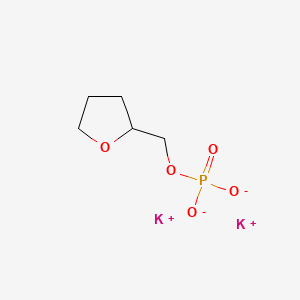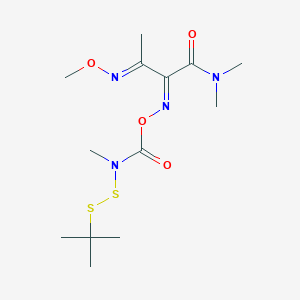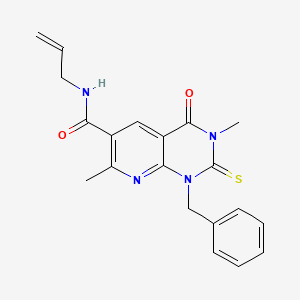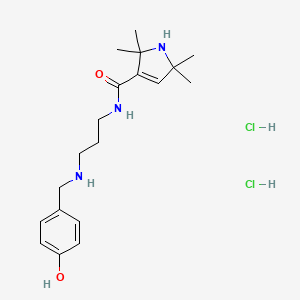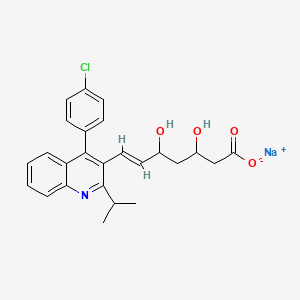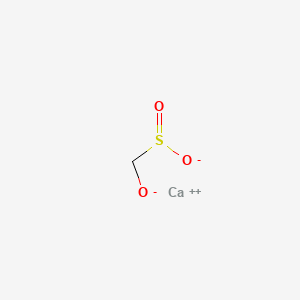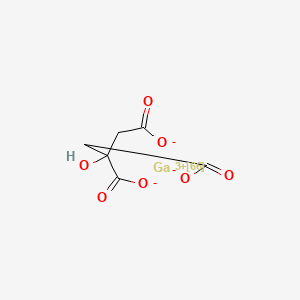
Gallium citrate, Ga-66
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gallium citrate, Ga-66, is a radiopharmaceutical compound used primarily in medical imaging and diagnostic procedures. Gallium citrate is a complex formed from gallium chloride and sodium citrate. Gallium-66 is a radioisotope of gallium with a half-life of approximately 9.5 hours. This compound is known for its ability to bind to certain proteins and accumulate in specific tissues, making it useful for imaging and diagnostic purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gallium citrate, Ga-66, is typically synthesized by irradiating enriched zinc-66 with protons in a cyclotron. The resulting gallium-66 is then chemically separated from the target material and converted into gallium chloride. The gallium chloride is subsequently reacted with sodium citrate to form this compound. The reaction conditions involve maintaining a pH between 4.5 and 8 using hydrochloric acid or sodium hydroxide solutions .
Industrial Production Methods
Industrial production of this compound, follows a similar process but on a larger scale. The enriched zinc-66 target is irradiated in a high-energy cyclotron, and the resulting gallium-66 is separated using automated chemical processing systems. The gallium chloride is then reacted with sodium citrate in a controlled environment to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Gallium citrate, Ga-66, undergoes various chemical reactions, including:
Oxidation: Gallium can be oxidized to form gallium oxide.
Reduction: Gallium can be reduced from its ionic form to its metallic state.
Substitution: Gallium can participate in substitution reactions where it replaces other metal ions in complexes.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure conditions.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands or chelating agents that can form stable complexes with gallium.
Major Products Formed
Oxidation: Gallium oxide (Ga2O3)
Reduction: Metallic gallium (Ga)
Substitution: Various gallium complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Gallium citrate, Ga-66, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of gallium citrate, Ga-66, involves its ability to mimic iron and bind to transferrin, a protein responsible for iron transport in the body. Once bound to transferrin, gallium citrate is transported to areas of high metabolic activity, such as tumors or sites of infection. It accumulates in these areas, allowing for imaging and diagnostic purposes. The molecular targets include transferrin receptors on cell surfaces, and the pathways involved include iron transport and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Gallium citrate, Ga-67: Another radiopharmaceutical compound used for similar diagnostic purposes but with a longer half-life of 78.3 hours.
Gallium nitrate: Used in the treatment of hypercalcemia and certain cancers.
Gallium arsenide: Employed in the semiconductor industry for the production of electronic devices.
Uniqueness
Gallium citrate, Ga-66, is unique due to its shorter half-life, making it suitable for specific diagnostic applications where rapid imaging is required. Its ability to bind to transferrin and accumulate in areas of high metabolic activity makes it particularly useful for detecting fast-growing tumors and acute infections .
Propiedades
Número CAS |
919293-63-3 |
|---|---|
Fórmula molecular |
C6H5GaO7 |
Peso molecular |
255.03 g/mol |
Nombre IUPAC |
gallium-66(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ga/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3/i;1-4 |
Clave InChI |
YEEGWNXDUZONAA-JWFOFJTQSA-K |
SMILES isomérico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[66Ga+3] |
SMILES canónico |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ga+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


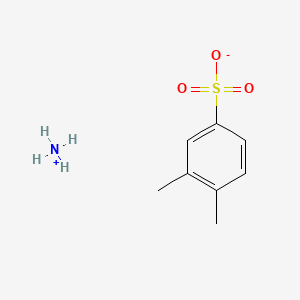
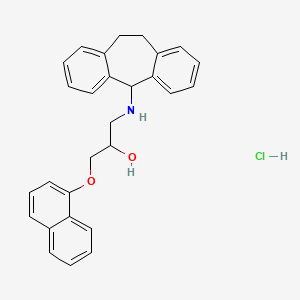

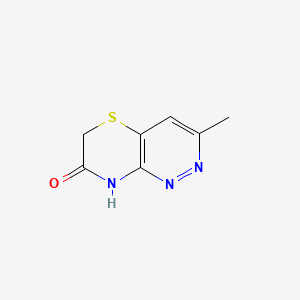
![(3aalpha,4beta,6aalpha)-Hexahydro-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one](/img/structure/B12704733.png)
